N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticonvulsant activity, suggesting potential interaction with neuronal ion channels or receptors .
Mode of Action
Based on the structure and the reported activities of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function . For instance, it might modulate the activity of ion channels or receptors, altering the neuronal excitability and thus exerting anticonvulsant effects .
Biochemical Pathways
Given the potential anticonvulsant activity, it might be involved in the modulation of neurotransmission, particularly in pathways involving excitatory and inhibitory neurotransmitters .
Result of Action
Based on the reported potential anticonvulsant activity of similar compounds, it can be hypothesized that it may help in reducing neuronal excitability, thereby controlling seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with phenylpropanoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO4).
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties compared to indole and imidazole derivatives.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDSVXKRAHYORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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